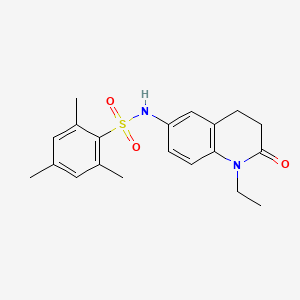

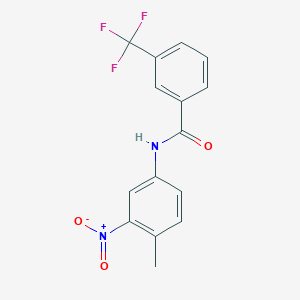

N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide

概要

説明

N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide, also known as 4-MNTB, is an organic compound used in scientific research. It is an aromatic nitro compound with a trifluoromethyl substituent. 4-MNTB has been used extensively in many scientific applications, including organic synthesis, chemical biology, and medicinal chemistry.

科学的研究の応用

Synthesis and Characterization

N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide and its derivatives have been extensively studied for their synthesis methods and characterization. Buzarevski et al. (2014) reported the synthesis of a related compound, N-{[(4-nitrophenyl)amino]methyl}benzamide, using aqueous media, characterized through various spectroscopic techniques (Buzarevski, Mikhova, & Popovski, 2014). Another study by Lee & Kim (2002) involved the synthesis of poly(arylene ether amide)s containing trifluoromethyl groups, showcasing the versatility of such compounds in polymer formation, significantly impacting material sciences (Lee & Kim, 2002).

Molecular and Structural Analysis

The structural and molecular analysis of benzamide derivatives has been a subject of interest due to their potential applications. Saeed, Hussain, & Flörke (2008) provided insights into the crystal structure of a related compound, 2-Nitro-N-(4-nitrophenyl)benzamide, revealing detailed molecular interactions and structural stability (Saeed, Hussain, & Flörke, 2008).

Biomedical Applications

Although the direct mention of N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide in biomedical contexts wasn't found, related compounds have shown significant potential. Thakal, Singh, & Singh (2020) evaluated N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives for their antidiabetic and antimicrobial properties, highlighting the pharmaceutical relevance of benzamide derivatives (Thakal, Singh, & Singh, 2020). Khatiwora et al. (2013) explored metal complexes of novel benzamides, assessing their structural features and antibacterial activity, further indicating the significance of benzamide derivatives in drug development (Khatiwora et al., 2013).

Sensing and Detection Applications

The ability of benzamide derivatives to function as chemosensors was highlighted by Sun, Wang, & Guo (2009), who developed N-nitrophenyl benzamide derivatives for the selective detection of cyanide in aqueous environments, signifying the application of these compounds in environmental monitoring (Sun, Wang, & Guo, 2009).

特性

IUPAC Name |

N-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N2O3/c1-9-5-6-12(8-13(9)20(22)23)19-14(21)10-3-2-4-11(7-10)15(16,17)18/h2-8H,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVNSIAUXRLDHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2380409.png)

![N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]adamantane-1-carboxamide](/img/structure/B2380418.png)

![N-[(1-methyl-1H-indazol-6-yl)methyl]prop-2-enamide](/img/structure/B2380421.png)

![5-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2380424.png)

![7-Chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2380425.png)

![(2,2-Difluoroethyl)[(1-methyl-1H-imidazol-5-YL)methyl]amine](/img/structure/B2380427.png)

![1-(4-Methylphenyl)-2-[(1-phenyl-2-imidazolyl)thio]ethanone](/img/structure/B2380430.png)